

molecular structure and weight of 3,5-Dibromobenzyl alcohol

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Compound of Interest

Compound Name: 3,5-Dibromobenzyl alcohol

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An In-depth Technical Guide to 3,5-Dibromobenzyl Alcohol

This whitepaper provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of **3,5-Dibromobenzyl alcohol**, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the fields of chemical research and drug development.

Molecular Structure and Physicochemical Properties

3,5-Dibromobenzyl alcohol, with the IUPAC name (3,5-dibromophenyl)methanol, is an aromatic alcohol containing two bromine substituents on the benzene ring.^[1] Its chemical structure is characterized by a hydroxymethyl group attached to a 3,5-dibrominated phenyl ring.

Quantitative Data Summary

The key physicochemical properties of **3,5-Dibromobenzyl alcohol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ Br ₂ O	[2]
Molecular Weight	265.93 g/mol	[2]
CAS Number	145691-59-4	
Appearance	Solid	[1]
Melting Point	103-104 °C	[3]
SMILES	C1=C(C=C(C=C1Br)Br)CO	
InChI Key	ZQNSHKZQTZSNTB-UHFFFAOYSA-N	[1]
Solubility	Slightly soluble in water	[4]
Purity	Typically ≥95-98%	[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **3,5-Dibromobenzyl alcohol** are outlined below. These protocols are based on established chemical literature and provide a foundation for laboratory-scale preparation and analysis.

Synthesis of 3,5-Dibromobenzyl alcohol

Method 1: Reduction of 3,5-Dibromobenzaldehyde

This procedure involves the reduction of 3,5-dibromobenzaldehyde using sodium borohydride.

- Materials: 3,5-dibromobenzaldehyde, methanol, sodium borohydride, concentrated hydrochloric acid, ethyl acetate, water, magnesium sulfate.
- Procedure:
 - Suspend 3,5-dibromobenzaldehyde (10.46 g) in methanol (50 ml) in a flask and cool the mixture to 0°C in an ice bath.[3]

- Add sodium borohydride (0.75 g) portion-wise to the stirred suspension.[3]
- Continue stirring the mixture at 0°C for 30 minutes.[3]
- Allow the reaction mixture to warm to room temperature.
- Adjust the pH of the mixture to 2 using concentrated hydrochloric acid.[3]
- Evaporate the solvent under vacuum to obtain a residue.[3]
- Partition the residue between ethyl acetate and water.[3]
- Separate the organic phase, wash it with water, and dry it over magnesium sulfate.[3]
- Evaporate the solvent under vacuum to yield **3,5-Dibromobenzyl alcohol** as a solid.[3]

Method 2: Reduction of 3,5-Dibromobenzoic Acid

This alternative synthesis route utilizes the reduction of 3,5-dibromobenzoic acid with borane dimethyl sulfide complex.

- Materials: 3,5-dibromobenzoic acid, tetrahydrofuran (THF), borane dimethyl sulfide complex, methanol.
- Procedure:
 - Dissolve 3,5-dibromobenzoic acid (2 g, 7.168 mmol) in tetrahydrofuran (20 mL) in a flask and cool to 0°C.[4][5]
 - Slowly add borane dimethyl sulfide complex (3.4 mL, 35.842 mmol) to the stirred solution. [4][5]
 - Allow the reaction mixture to stir at room temperature overnight.[4][5]
 - Upon completion of the reaction (monitored by a suitable method like TLC), cool the mixture back to 0°C.[4]
 - Carefully quench the reaction by the slow addition of methanol.[4]

- Concentrate the reaction mixture under reduced pressure to afford the product.[4]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy:
 - Sample Preparation: Dissolve a small amount of **3,5-Dibromobenzyl alcohol** in a suitable deuterated solvent (e.g., DMSO-d₆).
 - Analysis: Acquire the ¹H NMR spectrum. The expected chemical shifts are approximately δ 4.47 (d, 2H, CH₂), 5.39 (t, 1H, OH), 7.49 (s, 2H, Ar-H), and 7.65 (s, 1H, Ar-H).[4]
- ¹³C NMR Spectroscopy:
 - Sample Preparation: Prepare a sample as described for ¹H NMR.
 - Analysis: Acquire the ¹³C NMR spectrum. Characteristic peaks for the aromatic carbons and the benzylic carbon are expected.

Infrared (IR) Spectroscopy

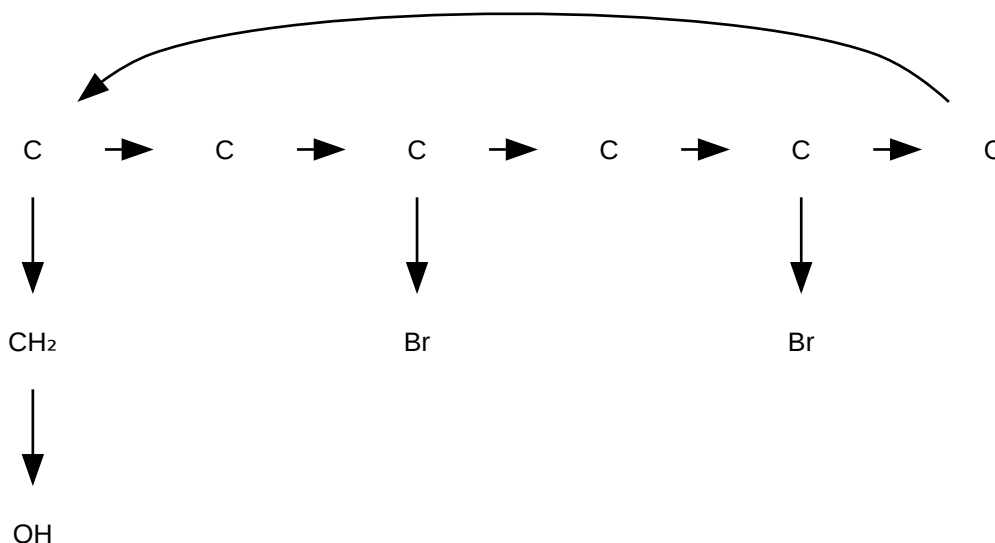
- Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an ATR accessory.
- Analysis: The IR spectrum of an alcohol will typically show a strong, broad O-H stretching absorption in the region of 3200-3600 cm⁻¹ and a C-O stretching absorption around 1050-1150 cm⁻¹. [6] Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent and introduce it into the mass spectrometer.
- Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a dibrominated compound.

Visualizations

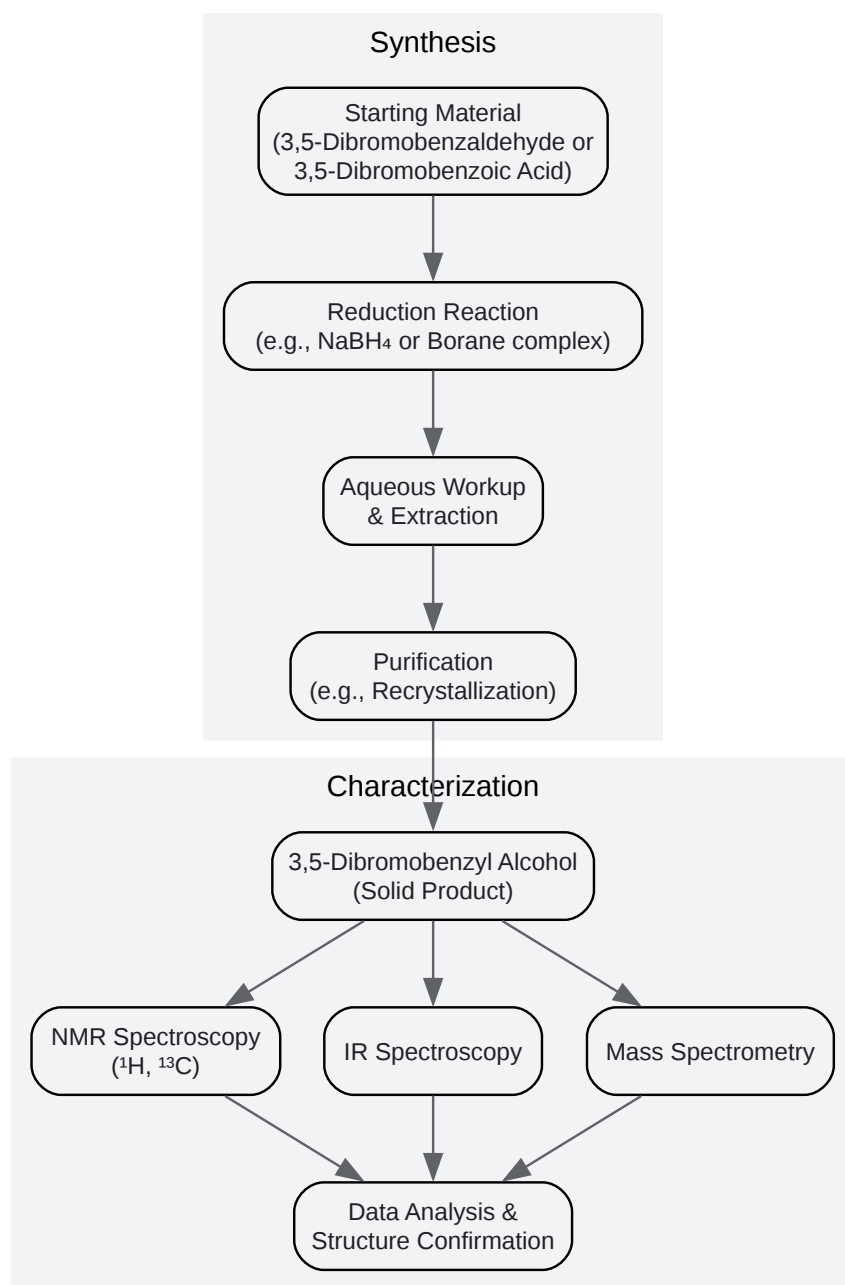
Molecular Structure of 3,5-Dibromobenzyl alcohol



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Caption: Molecular structure of **3,5-Dibromobenzyl alcohol**.

Experimental Workflow: Synthesis and Characterization



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Caption: Logical workflow for the synthesis and characterization of **3,5-Dibromobenzyl alcohol**.

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